Tetravinyltin

描述

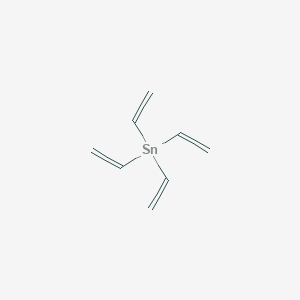

Tetravinyltin, also known as tetrakis(ethenyl)stannane, is an organotin compound with the chemical formula C8H12Sn. It is characterized by the presence of four vinyl groups attached to a central tin atom. This compound is a colorless liquid with a density of 1.246 grams per milliliter and a boiling point of 160-163 degrees Celsius .

准备方法

Synthetic Routes and Reaction Conditions: Tetravinyltin can be synthesized through the reaction of vinylmagnesium bromide with tin tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

SnCl4+4CH2=CHMgBr→Sn(CH=CH2)4+4MgBrCl

The reaction is carried out at low temperatures to ensure high yields and to prevent the decomposition of the product .

Industrial Production Methods: In industrial settings, this compound is produced by the disproportionation of a mixture of this compound and tin tetrachloride. This process yields divinyltin dichloride, vinyltin trichloride, and trivinyltin chloride in high yields .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various organotin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The vinyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or organolithium compounds are often employed.

Major Products Formed:

Oxidation: Organotin oxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Various substituted organotin compounds.

科学研究应用

Catalysis

Tetravinyltin serves as a versatile precursor for synthesizing various organotin compounds that act as catalysts in organic reactions. Its ability to undergo transmetallation makes it valuable for generating organolithium reagents, which are crucial for further synthetic transformations .

Polymer Chemistry

One of the most significant applications of this compound is in the development of polymers. It has been used as a cross-linker in inverse vulcanization processes to create sulfur-based polymers with high mechanical strength and thermal stability. These materials exhibit transparency in the long-wave infrared region, making them suitable for optical applications .

Properties of S-TVSn Copolymers :

| Property | Value |

|---|---|

| Refractive Index | High |

| Thermal Stability | Improved |

| Mechanical Properties | Excellent extensibility |

Thin Film Deposition

This compound is employed in chemical vapor deposition (CVD) processes to create thin films on substrates. This technique allows for the deposition of tin-containing films that are essential in electronics and optics. The decomposition of this compound during CVD results in the formation of volatile tin species that can be deposited uniformly across surfaces.

Case Study 1: Inverse Vulcanization

In a study exploring inverse vulcanization, elemental sulfur was reacted with this compound to produce copolymers that demonstrated high refractive indices and mechanical properties suitable for infrared applications. The resulting materials showed promise for use in imaging technologies due to their transparency and strength .

Case Study 2: Transmetallation Reactions

Research demonstrated the effectiveness of this compound in transmetallation reactions with organolithium reagents. This method allowed for the synthesis of complex organic molecules with high yields, showcasing this compound's utility as a reagent in synthetic organic chemistry .

作用机制

The mechanism of action of tetravinyltin involves its ability to undergo coupling reactions facilitated by palladium catalysts. These reactions enable the formation of complex organotin structures through the addition of vinyl groups to organic substrates. This property is particularly exploited in the creation of polymers and organic electronic components, where the precise manipulation of molecular architecture can dictate material performance .

相似化合物的比较

Tetraallyltin: Similar to tetravinyltin but with allyl groups instead of vinyl groups.

Tetravinylsilane: Contains silicon instead of tin.

Tetramethyltin: Contains methyl groups instead of vinyl groups.

Comparison: this compound is unique due to its four vinyl groups attached to a tin atom, which imparts distinct reactivity and properties compared to its analogs. For instance, tetraallyltin has different reactivity due to the presence of allyl groups, while tetravinylsilane and tetramethyltin differ in their central atoms and substituents, respectively .

生物活性

Tetravinyltin (TVT), a compound with the chemical formula Sn(CH=CH2)4, is a member of the organotin family. Its biological activity has garnered interest due to its potential applications in various fields, including pharmacology and environmental science. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 226.89 g/mol

- Boiling Point : 160 – 163 °C

- Appearance : Colorless liquid

- CAS Number : 1112-56-7

Biological Activity Overview

This compound exhibits notable cytotoxic properties against various cell lines. Its mechanism of action is primarily linked to its ability to disrupt cellular processes, leading to apoptosis (programmed cell death) and autophagy in cancer cells.

Cytotoxicity Studies

-

Cell Lines Tested :

- A549 (lung cancer)

- MCF-10A (non-tumorigenic breast cells)

- CAL-27 (oral squamous cell carcinoma)

-

Findings :

- This compound demonstrated significant cytotoxicity against A549 and CAL-27 cell lines, with IC50 values indicating effective inhibition of cell viability at low concentrations.

- In contrast, non-tumorigenic MCF-10A cells showed greater resistance to this compound treatment, suggesting selective toxicity towards malignant cells.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 | 5.0 | Significant reduction in viability |

| CAL-27 | 7.5 | Induction of apoptosis |

| MCF-10A | >20 | Minimal cytotoxicity |

The biological activity of this compound is attributed to several mechanisms:

- Disruption of Glucose Metabolism : this compound inhibits glucose uptake in cancer cells, which is critical for their survival and proliferation. This was evidenced by decreased expression of glucose transporters like GLUT-1 in treated tumor cells compared to controls .

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound led to increased Annexin V positive cells, indicating the onset of apoptosis. The percentage of double-positive Annexin V/7-AAD cells significantly increased after treatment, confirming the compound's pro-apoptotic effects .

Study 1: Cytotoxic Effects on Lung Cancer Cells

A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The results indicated that this compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. The study concluded that this compound could serve as a potential therapeutic agent against lung cancer due to its selective toxicity and ability to induce cell death in malignant cells .

Study 2: Selective Toxicity in Oral Cancer Cells

In another investigation focused on CAL-27 cells, researchers found that this compound treatment led to significant cell death, characterized by morphological changes typical of apoptosis. The study highlighted the compound's potential for targeted therapy in oral squamous cell carcinoma, with minimal effects on normal epithelial cells .

化学反应分析

Transmetalation Reactions

Tetravinyltin participates in transmetalation reactions to generate vinyllithium, a critical intermediate in organometallic synthesis.

Reaction with Phenyllithium

Phenyllithium reacts with this compound in a 4:1 molar ratio in diethyl ether to produce vinyllithium (LiCH=CH₂):

Conditions : Diethyl ether, ambient temperature.

Yield : High (>80%) .

Reaction with n-Butyllithium

In pentane, n-butyllithium reacts with this compound to precipitate solid vinyllithium:

Conditions : Pentane solvent, -70°C.

Yield : Moderate to high .

Table 1: Transmetalation Reactions of this compound

| Organolithium Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyllithium | Diethyl ether | Vinyllithium | >80% | |

| n-Butyllithium | Pentane | Vinyllithium (solid) | ~70% |

Disproportionation with Tin Tetrachloride

Heating this compound with tin tetrachloride (SnCl₄) leads to disproportionation, yielding mixed vinyltin chlorides:

Conditions : 100–120°C, inert atmosphere.

Key Products :

-

Divinyltin dichloride (SnCl₂(CH=CH₂)₂)

-

Vinyltin trichloride (SnCl₃(CH=CH₂))

-

Trivinyltin chloride (SnCl(CH=CH₂)₃)

Nucleophilic Addition Reactions

This compound undergoes conjugate addition with nucleophiles (e.g., amines, thiols, alkoxides) in the presence of 2-chloropyrimidines or quinazolines, forming substituted ethylpyrimidines.

Example with Ethylamine

Reaction of this compound with 2-chloro-4-vinylpyrimidine and ethylamine:

Conditions : THF, -70°C.

Yield : 38% after purification .

Table 2: Nucleophilic Additions to this compound Derivatives

属性

IUPAC Name |

tetrakis(ethenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H3.Sn/c4*1-2;/h4*1H,2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIYQMVHASXABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Sn](C=C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074450 | |

| Record name | Stannane, tetraethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tetravinylstannane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17964 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1112-56-7 | |

| Record name | Tetraethenylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetravinylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tetraethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetravinylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。